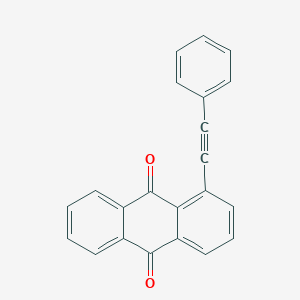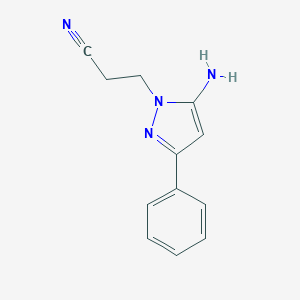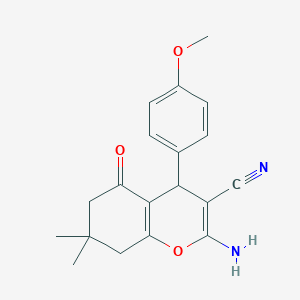
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is an organic compound with the molecular formula C22H12O2. It is a derivative of anthraquinone, featuring a phenylethynyl group attached to the anthraquinone core.
Métodos De Preparación
The synthesis of 1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves a cross-coupling reaction. One common method is the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Análisis De Reacciones Químicas
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone. Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields more oxidized quinone derivatives, while reduction results in hydroquinone forms .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its redox activity. The compound can undergo reversible oxidation and reduction, making it a potential redox-active switch in molecular electronics. In biological systems, it may interact with cellular proteins and enzymes involved in redox processes, potentially leading to oxidative stress or modulation of signaling pathways .
Comparación Con Compuestos Similares
1-(2-PHENYLETHYNYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE can be compared to other anthraquinone derivatives, such as:
9,10-Anthraquinone: The parent compound, lacking the phenylethynyl group, is less reactive in terms of electrophilic substitution.
1-Hydroxy-9,10-anthraquinone: This derivative has a hydroxyl group, making it more hydrophilic and reactive in hydrogen bonding.
1-Bromo-9,10-anthraquinone: The presence of a bromine atom increases its reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its phenylethynyl group, which enhances its conjugation and redox properties, making it particularly valuable in electronic and redox applications .
Propiedades
Fórmula molecular |
C22H12O2 |
|---|---|
Peso molecular |
308.3g/mol |
Nombre IUPAC |
1-(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-10-4-5-11-18(17)22(24)20-16(9-6-12-19(20)21)14-13-15-7-2-1-3-8-15/h1-12H |
Clave InChI |
UFGJXIRNVAPIBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B427459.png)
![4-(4-fluorophenyl)-5-oxo-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427460.png)
![Methyl 2-{[4-(phenylsulfonyl)benzoyl]amino}benzoate](/img/structure/B427461.png)
![2-Phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427463.png)
![6-Amino-3-ethyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427465.png)



![7-amino-9-(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B427479.png)
![7-(2-Naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427480.png)
![2-Cyano-2-[(4-methylphenyl)hydrazono]ethanethioamide](/img/structure/B427481.png)


